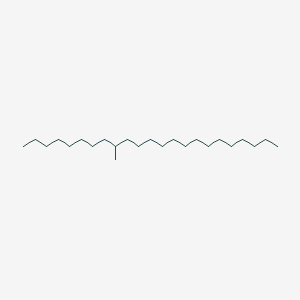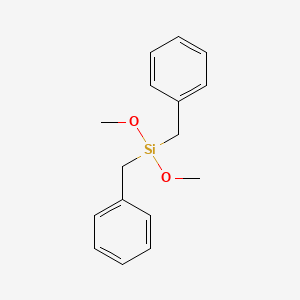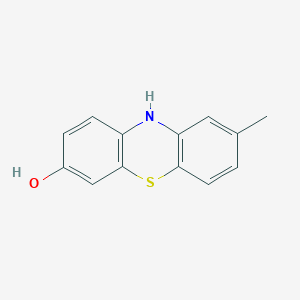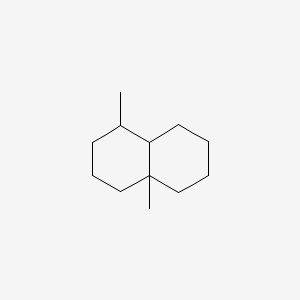![molecular formula C13H20O B14471843 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- CAS No. 36208-34-1](/img/structure/B14471843.png)
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.2]octane framework, which includes a carboxaldehyde group at the 5-position, a methyl group at the 4-position, and an isopropyl group at the 1-position. The compound’s structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent steps include functional group modifications to introduce the carboxaldehyde, methyl, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as distillation or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the bicyclic framework can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the aldehyde group can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: Lacks the methyl and isopropyl groups, resulting in different reactivity and properties.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Contains additional carboxylic anhydride groups, leading to different chemical behavior.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Features multiple carboxylic anhydride groups, making it more reactive in certain conditions.
Uniqueness
Bicyclo[222]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
36208-34-1 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
PDSPBIIMJJPMBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(CC1C=O)(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)

